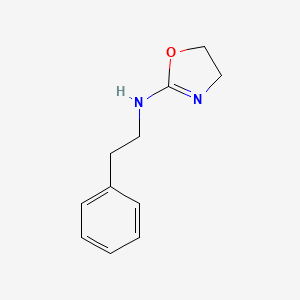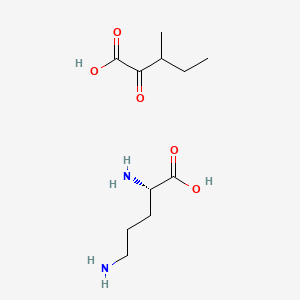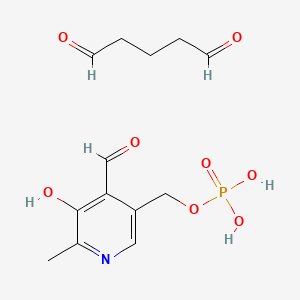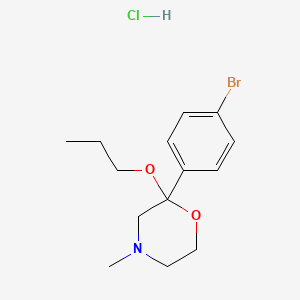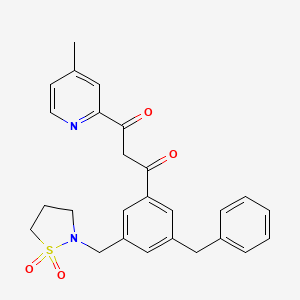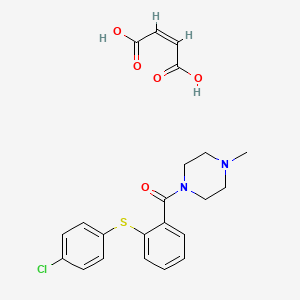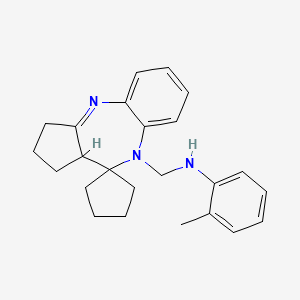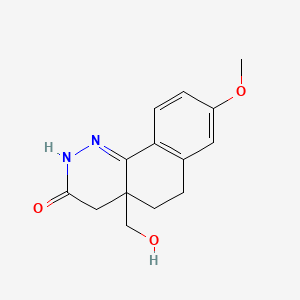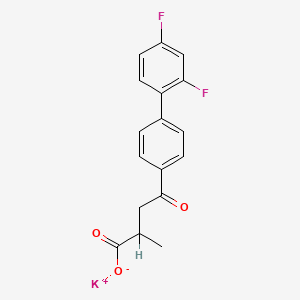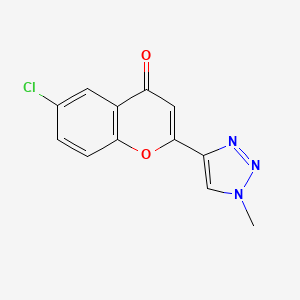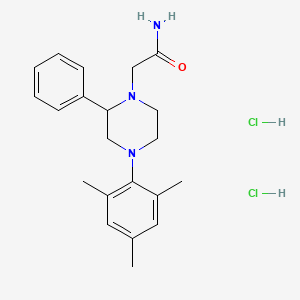
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, phenyl groups, and an acetamide moiety. Its dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the phenyl groups: Phenylation reactions using phenyl halides and suitable catalysts like palladium or nickel complexes.
Acetamide formation: Acetylation of the amine group using acetic anhydride or acetyl chloride.
Final conversion to dihydrochloride: Treatment with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable synthesis.
Catalyst recycling: To reduce costs and environmental impact.
Purification techniques: Such as crystallization and chromatography to ensure the final product’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and suitable catalysts like palladium or nickel complexes.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways involved: Various biochemical pathways, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethynyl-phenylamine: Shares structural similarities but differs in functional groups.
2-Phenyl-N-(2,4,6-trimethylphenyl)acetamide: Similar core structure but lacks the piperazine ring.
Uniqueness
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is unique due to its combination of a piperazine ring, phenyl groups, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
121513-32-4 |
|---|---|
Formule moléculaire |
C21H29Cl2N3O |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-[2-phenyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O.2ClH/c1-15-11-16(2)21(17(3)12-15)24-10-9-23(14-20(22)25)19(13-24)18-7-5-4-6-8-18;;/h4-8,11-12,19H,9-10,13-14H2,1-3H3,(H2,22,25);2*1H |
Clé InChI |
MWIIDNXBCIIGFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2CCN(C(C2)C3=CC=CC=C3)CC(=O)N)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



